molecular formula C16H14ClNO3 B5838020 3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid

3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid

Cat. No.: B5838020
M. Wt: 303.74 g/mol
InChI Key: UPOIBBRILQUNMO-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of benzoic acid, featuring a chlorophenyl group and an acetylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid typically involves the following steps:

    Acylation Reaction: The starting material, 4-chlorophenylacetic acid, undergoes an acylation reaction with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-chlorophenylacetyl chloride.

    Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with substituted groups on the chlorophenyl ring.

Scientific Research Applications

3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylacetic acid: A precursor in the synthesis of the target compound.

    2-methylbenzoic acid: Another precursor used in the synthesis.

    3-{[(4-bromophenyl)acetyl]amino}-2-methylbenzoic acid: A similar compound with a bromine atom instead of chlorine.

Uniqueness

3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid is unique due to the presence of both the chlorophenyl and acetylamino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-10-13(16(20)21)3-2-4-14(10)18-15(19)9-11-5-7-12(17)8-6-11/h2-8H,9H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOIBBRILQUNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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